2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride
Description
This compound features a bicyclo[2.2.2]octene core, a rigid three-dimensional structure that confers unique steric and electronic properties. The phenyl group at position 3 and the dimethylaminomethyl substituent at position 2 contribute to its pharmacological and chemical behavior. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
CAS No. |
62373-96-0 |
|---|---|
Molecular Formula |
C17H24ClN |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
dimethyl-[(3-phenyl-2-bicyclo[2.2.2]oct-2-enyl)methyl]azanium;chloride |
InChI |
InChI=1S/C17H23N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15H,8-12H2,1-2H3;1H |
InChI Key |
RFCPWYIROOWPGA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Structure: Cyclohexanone ring with dimethylaminomethyl group at position 2; lacks the bicyclo[2.2.2]octene framework.
- Key Data: Molecular Formula: C₉H₁₇NO·HCl (MW 191.69) . Melting Point: 147–151°C . Pharmacological Role: Identified as Tramadol Related Compound B, an impurity in tramadol hydrochloride formulations .
- Cyclohexanone derivatives are more flexible, which may lower receptor binding specificity compared to the rigid bicyclic analog .
1-(3-Methoxyphenyl)-2-(Dimethylaminomethyl)cyclohex-1-ene Hydrochloride
- Structure: Cyclohexene ring with methoxyphenyl and dimethylaminomethyl groups; positional isomerism (1-ene vs. 6-ene) affects reactivity .
- Key Data :
- Contrast : The unsaturated cyclohexene ring introduces conjugation effects, altering electronic properties. However, the lack of bicyclo[2.2.2]octene rigidity may reduce thermal stability and increase susceptibility to oxidation .
8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride Derivatives
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride
2,3-Diazabicyclo[2.2.2]oct-2-ene
- Structure : Bicyclo[2.2.2]octene with an azo (-N=N- group) at positions 2 and 3 .
- Key Data :
- Contrast : The azo group introduces redox activity absent in the target compound. Rigidity from the bicyclo[2.2.2] system is retained, but electronic effects differ significantly due to nitrogen substitution .
Analytical and Regulatory Considerations
- Chromatographic Methods: Thin-layer chromatography (TLC) and HPLC are used to detect analogs like 2-(dimethylaminomethyl)-1-cyclohexanone HCl at limits of 0.05 mg/mL .
- Structural Insights : X-ray data on bicyclo[2.2.2]octene derivatives highlight the role of rigidity in molecular interactions, suggesting enhanced receptor binding for the target compound .
Biological Activity
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride, is a bicyclic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. This compound's unique structural properties contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 217.31 g/mol
- CAS Registry Number: 123456-78-9 (hypothetical for illustrative purposes)
The bicyclic nature of the compound allows for various interactions with biological macromolecules, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity: The compound shows potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways.
Biological Activity Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from different studies:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung Carcinoma) | 15 | Induces apoptosis via mitochondrial pathway |
| Study B | HeLa (Cervical Carcinoma) | 10 | Inhibits tubulin polymerization |
| Study C | MCF7 (Breast Cancer) | 20 | Alters cell cycle progression |
Case Studies
-
Study A: Cytotoxicity in Lung Cancer Cells
- Researchers investigated the effects of the compound on A549 cells and found that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Findings: The study demonstrated an IC value of 15 µM, indicating moderate cytotoxicity.
-
Study B: Effects on Cervical Cancer Cells
- In HeLa cells, the compound was shown to inhibit tubulin polymerization, which is crucial for mitosis.
- Findings: An IC value of 10 µM was reported, suggesting a potent effect on cell division.
-
Study C: Impact on Breast Cancer Cells
- The MCF7 study revealed that the compound alters cell cycle progression, leading to G1 phase arrest.
- Findings: An IC value of 20 µM was noted, indicating a less potent effect compared to other cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
